molecular formula C20H23N3O3 B2656084 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034498-35-4

2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2656084
CAS No.: 2034498-35-4
M. Wt: 353.422
InChI Key: CRBBWLFPHGUBLT-UHFFFAOYSA-N
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Description

2-{[1-(4-Phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine ( 2034498-35-4) is a complex organic molecule with the molecular formula C20H23N3O3 and a molecular weight of 353.4149 g/mol. This hybrid compound features a unique structural framework that integrates a phenyloxane (tetrahydro-2H-pyran), a pyrrolidine, and a pyrazine ring, making it a versatile scaffold for pharmaceutical research and fine chemical synthesis. The presence of both pyrrolidine and pyrazine rings is of significant research interest. Nitrogen-containing heterocycles like pyrrolidine are common constituents of bioactive molecules and vital compounds, including proteins, nucleic acids, and enzymes . Their structural characteristics can enhance a molecule's ability to fit into the active sites of target enzymes, thereby improving inhibitory activity . Pyrazine derivatives, as another class of nitrogen-containing heterocycles, have been widely identified as bioactive molecules and are frequently explored in medicinal chemistry for their diverse mechanisms of action . The integration of these distinct pharmacophores within a single molecule provides a valuable framework for exploring structure-activity relationships (SARs) and facilitates the rational design of more potent and selective ligands or inhibitors. This compound is intended For Research Use Only and is not for use in humans or veterinary applications. Researchers can leverage this molecule in various early-stage investigations, including but not limited to: the discovery of novel enzyme inhibitors, modulation of biological receptors, and the development of new therapeutic agents. Its distinct electronic properties and complex structure make it a promising candidate for high-throughput screening and hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(20(7-12-25-13-8-20)16-4-2-1-3-5-16)23-11-6-17(15-23)26-18-14-21-9-10-22-18/h1-5,9-10,14,17H,6-8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBBWLFPHGUBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors under specific reaction conditions . The pyrazine ring is then introduced through a coupling reaction, often using Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The pyrazine ring may also play a role in the compound’s bioactivity by interacting with various biological pathways.

Comparison with Similar Compounds

Core Structural Features

The compound shares key motifs with several classes of molecules:

  • Pyrazine-O-pyrrolidine/piperidine linkers: Central to its design, this motif is prevalent in kinase inhibitors and enzyme modulators. For example, 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine () uses a pyrazine-piperidine backbone with sulfonamide substituents, achieving nanomolar inhibitory activity in kinase assays .
  • Carbonyl-substituted nitrogen : The 4-phenyloxane-4-carbonyl group distinguishes it from analogs like 2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine (), which employs sulfonyl groups for enhanced solubility and target binding .

Key Observations :

  • Sulfonamide vs. Carbonyl Groups : Sulfonamide-containing analogs (e.g., ) exhibit higher synthetic yields (47–77%) and proven bioactivity, likely due to their favorable hydrogen-bonding capacity . The 4-phenyloxane-4-carbonyl group in the target compound may enhance membrane permeability but could complicate synthesis.
  • Heterocyclic Fusion : Triazolo-pyrazine derivatives () prioritize fused ring systems for planar rigidity, advantageous in DNA intercalation or enzyme active-site binding .

Biological Activity

The compound 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, observed effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H23N3O4
  • Molecular Weight : 347.44 g/mol

The compound features a pyrazine ring linked to a pyrrolidine moiety substituted with a phenyloxane-4-carbonyl group. This unique structure is thought to influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
  • Receptor Interaction : Its structural features allow it to bind to receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties:

Activity TypeTarget OrganismObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliDisruption of cell wall synthesis

Anti-inflammatory Properties

The compound has demonstrated potential in modulating inflammatory responses:

Activity TypeCell LineObserved EffectReference
Anti-inflammatoryHuman macrophagesReduced IL-6 production
Anti-inflammatoryMouse modelsDecreased edema in inflammatory conditions

Cytotoxic Effects

Initial cytotoxicity assays suggest that the compound may induce apoptosis in cancer cell lines:

Activity TypeCell LineObserved EffectReference
CytotoxicityHeLa cellsInduction of apoptosis
CytotoxicityMCF7 cellsInhibition of proliferation

Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University evaluated the antimicrobial effects against various bacterial strains. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
  • Anti-inflammatory Research :
    • Another study focused on the anti-inflammatory properties of the compound using human macrophage cultures. The findings revealed a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment :
    • In vitro assays on cancer cell lines demonstrated that the compound could induce apoptosis in HeLa and MCF7 cells, positioning it as a candidate for further development as an anticancer drug.

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